

Physical and chemical properties of 6,7-Dimethoxy-1-indanone

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Compound of Interest

Compound Name: 6,7-Dimethoxy-1-indanone

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An In-Depth Technical Guide to 6,7-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **6,7-Dimethoxy-1-indanone**, a valuable building block in medicinal chemistry and materials science. This document details its known physical characteristics, provides insights into its synthesis through analogous chemical reactions, and presents available spectral data for related compounds to aid in its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and similar indanone derivatives.

Introduction

6,7-Dimethoxy-1-indanone is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in drug discovery due to its presence in numerous pharmacologically active molecules. The methoxy groups on the aromatic ring significantly influence the electronic properties and binding affinities of the indanone core, making it a subject of interest for the development of novel therapeutic agents. Methoxy-substituted 1-indanone derivatives have shown potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and

have demonstrated nanomolar affinity for adenosine A1 and A2A receptors, suggesting their potential in treating neurodegenerative disorders like Parkinson's disease.[1] This guide focuses specifically on the 6,7-dimethoxy isomer, highlighting its known properties and providing context through data on related isomers.

Physical Properties

The known physical properties of **6,7-Dimethoxy-1-indanone** (CAS Number: 57441-74-4) are summarized in the table below. It is important to distinguish this compound from its more extensively documented isomer, 5,6-Dimethoxy-1-indanone (CAS Number: 2107-69-9).

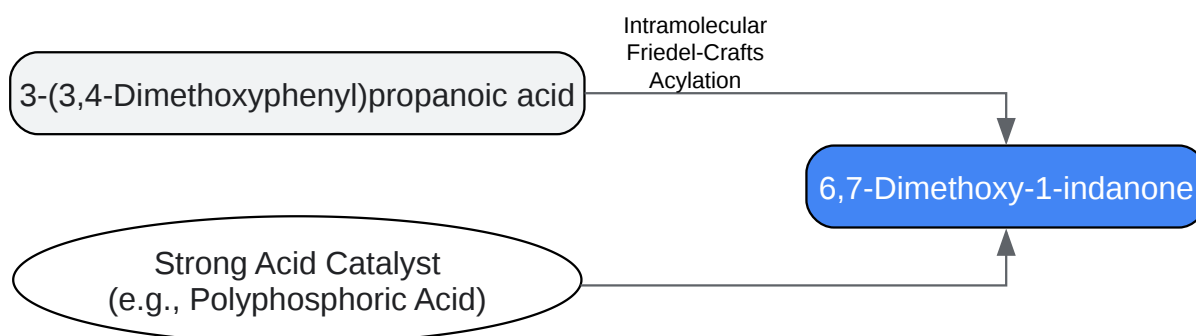
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₃	
Molecular Weight	192.21 g/mol	
Melting Point	40-43 °C	
Boiling Point	341.3 ± 42.0 °C (Predicted)	
Density	1.179 ± 0.06 g/cm ³ (Predicted)	
Appearance	Dark Orange to Very Dark Orange Low-Melting Solid	
Solubility	Slightly soluble in Chloroform and Methanol	

Chemical Properties and Synthesis

The synthesis of 1-indanones is most commonly achieved through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.[2][3] While a specific, detailed experimental protocol for the synthesis of **6,7-Dimethoxy-1-indanone** is not readily available in the reviewed literature, the synthesis of the closely related 5,6-Dimethoxy-1-indanone provides a viable methodological template.

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The general strategy involves the cyclization of a substituted 3-phenylpropanoic acid in the presence of a strong acid catalyst. The regioselectivity of the cyclization is a critical factor, determining the final substitution pattern on the indanone ring.



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Caption: General workflow for the synthesis of **6,7-Dimethoxy-1-indanone**.

Experimental Protocol for an Analogous Compound: Synthesis of 5,6-Dimethoxy-1-indanone

The following protocol for the synthesis of 5,6-Dimethoxy-1-indanone from 3-(3,4-dimethoxyphenyl)propanoic acid illustrates the key steps and reagents that could be adapted for the synthesis of the 6,7-dimethoxy isomer.^[4]

Materials:

- 3-(3,4-dimethoxyphenyl)propanoic acid
- Phosphorus pentoxide (P_2O_5)
- p-Toluenesulfonic acid
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Magnesium sulfate ($MgSO_4$)

- Ice water

Procedure:

- A mixture of P_2O_5 (36 mmol) and p-toluenesulfonic acid (36 mmol) is heated to 120 °C with stirring for 30 minutes until a clear, homogeneous solution is formed.[4]
- 3-(3,4-dimethoxyphenyl)propanoic acid (3.0 mmol) is added in one portion, and the solution is stirred at 120 °C for 5 minutes.[4]
- The reaction mixture is then cooled, and ice water is added.
- The resulting mixture is extracted three times with dichloromethane.
- The combined organic layers are washed with a saturated solution of sodium bicarbonate, dried with magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Spectroscopic Data (Analogous Compounds)

Direct and verified spectroscopic data (1H NMR, ^{13}C NMR, IR, MS) for **6,7-Dimethoxy-1-indanone** are not available in the surveyed literature. However, data for the closely related regioisomer, 6,7-dimethoxy-2-methyl-1-indanone, can provide valuable reference points for the expected spectral features.[2]

1H NMR Data for 6,7-Dimethoxy-2-methyl-1-indanone

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment
7.15	d	8.2 Hz	1H	Ar-H
7.04	d	8.2 Hz	1H	Ar-H
3.99	s	3H	-OCH ₃	
3.86	s	3H	-OCH ₃	
3.27	dd	16.3, 7.7 Hz	1H	-CH-
2.72-2.57	m	2H	-CH ₂ -	
1.27	d	7.2 Hz	3H	-CH ₃

Solvent: CDCl₃, Frequency: 300 MHz^[2]

¹³C NMR Data for 6,7-Dimethoxy-2-methyl-1-indanone

Chemical Shift (δ)	Assignment
206.6	C=O
150.9	Ar-C
146.9	Ar-C
145.9	Ar-C
128.4	Ar-C
120.8	Ar-CH
119.9	Ar-CH
61.5	-OCH ₃
58.8	-OCH ₃
43.0	-CH-
33.6	-CH ₂ -
16.1	-CH ₃

Solvent: CDCl₃, Frequency: 75 MHz[2]

IR Data for 6,7-Dimethoxy-2-methyl-1-indanone

Wavenumber (cm ⁻¹)	Assignment
1708	C=O stretch

Solvent: CH₂Cl₂[2]

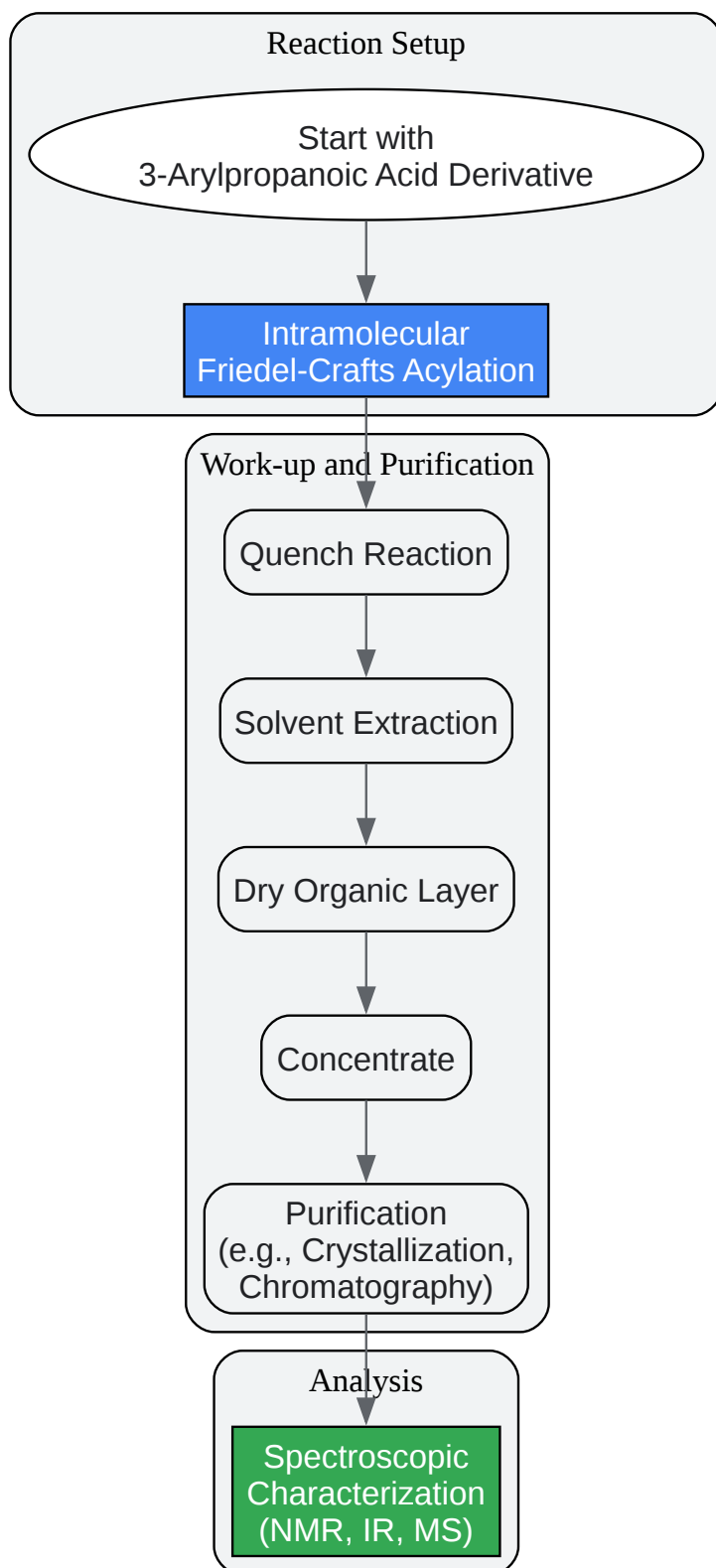
Mass Spectrometry Data for 6,7-Dimethoxy-2-methyl-1-indanone

m/z	Assignment
206.0943 (Calculated)	[M] ⁺ (C ₁₂ H ₁₄ O ₃)
206.0945 (Found)	[M] ⁺

Method: High-Resolution Mass Spectrometry (HRMS)[2]

Experimental Workflows and Logical Relationships

The synthesis of indanones via intramolecular Friedel-Crafts acylation involves a clear logical progression from the starting material to the final product, with purification being a key step to isolate the desired isomer.



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Caption: A generalized experimental workflow for indanone synthesis.

Conclusion

6,7-Dimethoxy-1-indanone remains a compound of significant interest for further investigation, particularly in the fields of medicinal chemistry and materials science. While detailed experimental and spectroscopic data are not yet widely available, this guide provides a solid foundation based on the known properties of the compound and its close structural analogs. The provided synthetic methodologies for related indanones offer a clear path for the targeted synthesis and future characterization of **6,7-Dimethoxy-1-indanone**. Further research is warranted to fully elucidate its chemical behavior, biological activity, and potential applications.

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